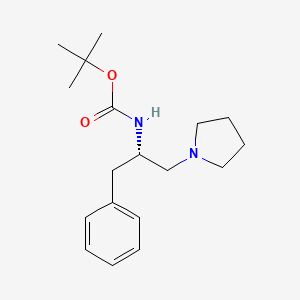

(S)-tert-Butyl (1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(S)-tert-Butyl (1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . It also has a carbamate group, which is derived from carbamic acid and consists of a carbonyl group (C=O) linked to an alkyl group and an amino group (NH2).

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring and the carbamate group. The stereochemistry at the chiral center would be determined by the (S)-configuration.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carbamate group could potentially undergo hydrolysis, and the pyrrolidine ring might participate in reactions typical of amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbamate group might increase its solubility in polar solvents.Scientific Research Applications

Synthesis Techniques and Intermediate Applications

One significant area of research involving this compound relates to its synthesis and use as an intermediate in the production of pharmacologically relevant compounds. For example, a study described the process development and pilot-plant synthesis of a related compound, highlighting its role as an intermediate in manufacturing a lymphocyte function-associated antigen 1 inhibitor. This synthesis involved an efficient one-pot, two-step sequence starting from readily available materials, demonstrating the compound's utility in scalable organic synthesis processes (Wenjie Li et al., 2012).

Structural and Physical Properties

Research on the compound's structural and physical properties reveals insights into hydrogen bonding and molecular orientation. A study on crystals of a structurally similar compound demonstrated the significance of hydrogen bonds between acidic protons from alkynes and amides, showcasing the molecule's orientation and dipole moments. This understanding is crucial for the development of materials with specific electronic properties (P. Baillargeon et al., 2014).

Catalysis and Reaction Mechanisms

In catalysis, the compound has been explored for its potential in facilitating various chemical reactions. A study on divalent ytterbium complexes highlighted the effective catalysis of styrene hydrophosphination and hydroamination, demonstrating the compound's role in enhancing reaction efficiencies and selectivities (I. Basalov et al., 2014).

Material Science and Engineering

The compound's relevance extends to material science, particularly in the development of solar cells. A study involving pyridine derivatives as additives in bromide/tribromide electrolyte for dye-sensitized solar cells (DSSCs) showcased how modifications in the electrolyte composition, potentially involving structurally related compounds, can improve the efficiency of DSSCs (Omid Bagheri et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s not possible to provide a detailed safety assessment.

Future Directions

properties

IUPAC Name |

tert-butyl N-[(2S)-1-phenyl-3-pyrrolidin-1-ylpropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)19-16(14-20-11-7-8-12-20)13-15-9-5-4-6-10-15/h4-6,9-10,16H,7-8,11-14H2,1-3H3,(H,19,21)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRGYCDUVGHODP-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CN2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CN2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30468699 |

Source

|

| Record name | tert-Butyl [(2S)-1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

869377-95-7 |

Source

|

| Record name | tert-Butyl [(2S)-1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3H-Benzo[e]indole](/img/structure/B1312658.png)

![4H-Imidazo[4,5,1-IJ]quinoline-2,6(1H,5H)-dione](/img/structure/B1312661.png)